Yuccagenin

Description

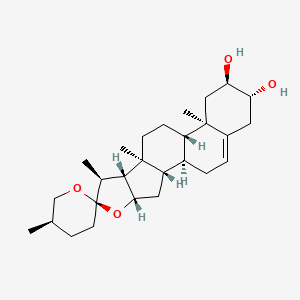

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKASWXOVPKDV-UBWBUNFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965379 | |

| Record name | Spirost-5-en-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-97-7 | |

| Record name | Yuccagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yuccagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirost-5-en-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Yuccagenin: A Technical Guide to its Discovery, Isolation from Yucca filamentosa, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuccagenin, a steroidal sapogenin, is a key bioactive compound found within plants of the Yucca genus. Historically significant in the field of steroid chemistry, it continues to be a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of yuccagenin from Yucca filamentosa. It details generalized experimental protocols for its extraction, purification, and characterization. Furthermore, this document explores the potential signaling pathways that may be modulated by yuccagenin, drawing inferences from studies on related phytochemicals and Yucca extracts, thereby providing a scientific basis for future research and drug development endeavors.

Introduction: Discovery and Significance

The discovery of steroidal sapogenins from plants in the early 20th century was a pivotal moment in pharmaceutical history, paving the way for the semi-synthesis of steroidal hormones. Among the pioneering chemists in this field, Russell E. Marker's extensive survey of plant sources for sapogenins led to the investigation of numerous Yucca species. While the initial focus of much of this early work was on more abundant sapogenins like diosgenin (B1670711) from other plant families, the groundwork was laid for the identification of a variety of steroidal compounds from yuccas, including yuccagenin.

Yucca filamentosa, commonly known as Adam's needle, has been traditionally used by Native American tribes for medicinal purposes, often for its anti-inflammatory properties.[1] Modern phytochemical analysis has confirmed that Yucca species are a rich source of steroidal saponins (B1172615), which are the glycosidic forms of sapogenins like yuccagenin.[2][3] These saponins are the precursors from which yuccagenin is isolated. The anti-inflammatory and anti-arthritic effects of Yucca extracts are well-documented and are attributed to their rich composition of saponins and polyphenols.[2][4]

Table 1: Chemical Properties of Yuccagenin

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₂O₄ | [5] |

| Molecular Weight | 430.6 g/mol | [5] |

| IUPAC Name | (2S,3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-((R)-5-methyl-6-oxo-tetrahydro-2H-pyran-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | [5] |

| CAS Number | 511-97-7 | [5] |

| Class | Steroidal Sapogenin | [5] |

Experimental Protocols for Isolation and Purification

General Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of yuccagenin from Yucca filamentosa.

Detailed Methodologies

Step 1: Plant Material Preparation The roots and rhizomes of Yucca filamentosa are generally considered to be rich in saponins. The collected plant material should be thoroughly washed, dried (either air-dried or in an oven at 40-50°C), and ground into a fine powder to increase the surface area for efficient extraction.

Step 2: Extraction of Saponins The powdered plant material is subjected to exhaustive extraction with a suitable solvent. Methanol or aqueous ethanol (B145695) are commonly used for this purpose.

-

Soxhlet Extraction: A traditional and effective method. Pack the powdered plant material into a thimble and extract with 80% methanol for 24-48 hours.

-

Maceration: Stir the plant powder in the solvent (e.g., 1:10 w/v) at room temperature for 48-72 hours with intermittent shaking.

-

Ultrasound-Assisted Extraction: A more modern and efficient method that can reduce extraction time and solvent consumption.[1]

After extraction, the solvent is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Purification of Saponin Fraction The crude extract contains a mixture of compounds. A preliminary purification can be achieved through solvent partitioning.

-

Dissolve the crude extract in water.

-

Extract the aqueous solution with a non-polar solvent like n-hexane to remove lipids and pigments.

-

Subsequently, extract the aqueous layer with a water-immiscible polar solvent such as n-butanol. The saponins will preferentially partition into the n-butanol layer.[6]

-

Collect the n-butanol fractions and evaporate the solvent to obtain a purified saponin fraction.

Step 4: Acid Hydrolysis of Saponins to Yuccagenin The purified saponin fraction is hydrolyzed to cleave the glycosidic bonds and release the aglycone (yuccagenin).

-

Dissolve the saponin fraction in a 2M solution of hydrochloric acid in 50% aqueous ethanol.[7]

-

Reflux the mixture at 90°C for 3-4 hours.[7]

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃).

-

Extract the aqueous solution with a solvent such as ethyl acetate (B1210297) or chloroform (B151607) to recover the crude sapogenins.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Step 5: Isolation of Yuccagenin by Chromatography The crude sapogenin mixture is then subjected to chromatographic techniques to isolate yuccagenin.

-

Column Chromatography: Pack a silica (B1680970) gel column and elute with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (C18 column) with a mobile phase of methanol/water or acetonitrile/water is often employed.

The purity of the isolated yuccagenin can be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Specific quantitative data for yuccagenin content in Yucca filamentosa is scarce in the available literature. However, studies on commercial Yucca extracts (primarily from Y. schidigera) provide a general idea of saponin content.

Table 2: Saponin and Sapogenin Content in Yucca Extracts (General)

| Sample | Analyte | Method | Content (% w/w) | Source |

| Commercial Yucca Extract | Total Saponins | Spectrophotometry | 5.6 - 6.4 | [7] |

| Hydrolyzed Yucca Extract | Total Sapogenins | Spectrophotometry | 2.7 - 3.0 | [7] |

| Yucca schidigera Trunk | Furostanol Glycosides | Extraction Efficiency | 6.8 (of total saponins) |

Further research is required to determine the specific yield of yuccagenin from various parts of the Yucca filamentosa plant.

Potential Signaling Pathways Modulated by Yuccagenin

While direct studies on the signaling pathways modulated by isolated yuccagenin are limited, the well-documented anti-inflammatory and antioxidant effects of Yucca extracts provide a strong basis for hypothesizing its molecular targets. The primary signaling pathways implicated in inflammation and oxidative stress are the NF-κB, Nrf2, and MAPK pathways.[8][9][10]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines and enzymes.[11][12] Phytochemicals from Yucca have been shown to inhibit NF-κB activation.[2] It is plausible that yuccagenin contributes to this effect.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response, upregulating the expression of numerous protective enzymes.[13][14][15] Many natural compounds exert their antioxidant effects through the activation of Nrf2.[13] Phytochemicals from the Yucca genus are known to activate this pathway.[8][10]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[16][17][18] Dysregulation of MAPK signaling is implicated in various diseases. Phytochemicals from Yucca have been suggested to inhibit MAPK pathways.[8][10]

Conclusion and Future Directions

Yuccagenin, a steroidal sapogenin from Yucca filamentosa, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. While historical and phytochemical literature confirms its presence in the Yucca genus, there is a clear need for further research to establish detailed, reproducible protocols for its isolation specifically from Yucca filamentosa and to quantify its abundance in different parts of the plant.

Furthermore, the precise molecular mechanisms underlying the bioactivity of yuccagenin remain to be elucidated. The hypothesized modulation of the NF-κB, Nrf2, and MAPK signaling pathways, based on the known effects of Yucca extracts, provides a strong rationale for future investigations. Such studies are crucial for validating the therapeutic potential of yuccagenin and paving the way for its development as a novel pharmacological agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Anti-inflammatory and anti-arthritic effects of yucca schidigera: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primo.uef.fi [primo.uef.fi]

- 5. Yuccagenin | C27H42O4 | CID 3083608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2715122A - Extraction of saponins from yucca baccata - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Antioxidant and Anti-Inflammatory Properties of Phytochemicals Found in the Yucca Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Properties of Phytochemicals Found in the Yucca Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Distinct Roles for Mitogen-Activated Protein Kinase Signaling and CALMODULIN-BINDING TRANSCRIPTIONAL ACTIVATOR3 in Regulating the Peak Time and Amplitude of the Plant General Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPKKKs in Plants: Multidimensional Regulators of Plant Growth and Stress Responses [mdpi.com]

- 18. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Yuccagenin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuccagenin, a steroidal sapogenin, is a pivotal precursor in the synthesis of corticosteroids and other steroid-based pharmaceuticals. Its natural occurrence, primarily within the Yucca genus, has garnered significant attention for its potential therapeutic applications, including anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for the extraction, isolation, and quantification of Yuccagenin. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Natural Sources and Distribution of Yuccagenin

Yuccagenin is predominantly found in various species of the Yucca plant, a genus of perennial shrubs and trees native to the arid regions of North and Central America. While numerous Yucca species contain steroidal saponins (B1172615) that yield Yuccagenin upon hydrolysis, the concentration can vary significantly between species and different parts of the plant.

Distribution in Yucca Species

Yuccagenin has been identified in several Yucca species, with the most notable being:

-

Yucca schidigera : Commonly known as the Mojave yucca, this species is a primary commercial source of saponins.[1]

-

Yucca gloriosa : Also known as the Spanish dagger, its rhizomes are a known source of steroidal glycosides.

-

Yucca filamentosa : Referred to as Adam's needle, its roots have been traditionally used in herbal medicine.

Quantitative Distribution of Yuccagenin

Obtaining precise quantitative data for Yuccagenin in its free form within the plant is challenging, as it typically exists as a glycoside (saponin). The data presented below is based on the analysis of total sapogenins after acid hydrolysis of the saponin (B1150181) extracts. While not exclusively Yuccagenin, it provides a strong indication of its potential yield from these sources.

| Plant Species | Plant Part | Analytical Method | Total Sapogenin Content (mg/g dry weight) | Predominant Sapogenins | Reference |

| Yucca schidigera | Bark | GC-MS | Not explicitly quantified | Smilagenin, Sarsasapogenin | [2] |

| Yucca schidigera | Stem Syrup | LC-MS | Not explicitly quantified | Various Saponins | [3] |

| Yucca gloriosa | Rhizomes | LC-MS | > 250 (as glycosides) | Not specified | |

| Yucca gloriosa | Roots & Bark | Methanol (B129727) Extraction | 0.02 ± 0.01 | Not specified | [2] |

Note: The quantitative data for specific Yuccagenin content is limited in the available literature. The values for total sapogenins provide an estimate of the potential yield of Yuccagenin, as it is a major sapogenin in these species.

Biosynthesis of Yuccagenin

Yuccagenin, a C27 steroidal sapogenin, is synthesized in plants through a complex series of enzymatic reactions originating from the isoprenoid pathway. The biosynthesis can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

-

Cyclization to Sterol Skeleton: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form cycloartenol (B190886). A series of subsequent reactions convert cycloartenol into cholesterol, a key precursor for steroidal saponins.

-

Modification of the Sterol Skeleton: Cholesterol undergoes a series of hydroxylations, oxidations, and glycosylations, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), to form the diverse range of steroidal saponins. Yuccagenin is formed as the aglycone part after the cleavage of the sugar moieties from its corresponding saponin.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of Yuccagenin from Yucca plant material.

Extraction of Saponins

Method: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance the extraction of saponins.

Materials:

-

Dried and powdered Yucca plant material (roots or leaves)

-

80% Methanol

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Protocol:

-

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

-

Add 100 mL of 80% methanol to the beaker.

-

Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the slurry.

-

Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude saponin extract.

Isolation of Yuccagenin

Method: Acid Hydrolysis followed by Column Chromatography

This protocol involves the cleavage of sugar moieties from the saponins to yield the aglycone (Yuccagenin), followed by purification.

Materials:

-

Crude saponin extract

-

2 M Hydrochloric acid (HCl) in 50% ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Glass column

-

Solvent system for column chromatography (e.g., hexane-ethyl acetate (B1210297) gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., chloroform (B151607):methanol, 95:5 v/v)

-

Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

Protocol:

Part A: Acid Hydrolysis

-

Dissolve the crude saponin extract in a suitable volume of 50% ethanol.

-

Add an equal volume of 2 M HCl to the ethanolic solution.

-

Reflux the mixture at 90°C for 3 hours to hydrolyze the saponins.[4]

-

After cooling, extract the hydrolysate twice with an equal volume of diethyl ether.

-

Combine the ether layers and wash with distilled water until the pH is neutral.

-

Dry the ether extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude sapogenin mixture containing Yuccagenin.

Part B: Column Chromatography

-

Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column.

-

Dissolve the crude sapogenin mixture in a minimum amount of chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried sapogenin-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of the eluate (e.g., 10 mL each).

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Yuccagenin will appear as a colored spot.

-

Combine the fractions containing pure Yuccagenin based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain purified Yuccagenin.

Quantification of Yuccagenin

Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method allows for the accurate quantification of Yuccagenin in the purified extract.

Materials:

-

Purified Yuccagenin sample

-

Yuccagenin standard of known purity

-

HPLC grade acetonitrile (B52724) and water

-

Phosphoric acid

-

HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Protocol:

-

Preparation of Standard Solutions: Prepare a stock solution of the Yuccagenin standard in methanol. From this stock, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Dissolve a known weight of the purified Yuccagenin sample in methanol to a known volume.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B). A typical gradient might start with 50% A, increasing to 90% A over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 210 nm

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the Yuccagenin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Yuccagenin in the sample by using the calibration curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the extraction and isolation of Yuccagenin, as well as the logical relationship in its quantification.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for Yuccagenin. The genus Yucca stands out as the primary natural reservoir for this valuable steroidal sapogenin. While quantitative data for free Yuccagenin remains sparse, the methodologies outlined for the analysis of total sapogenins provide a robust framework for its estimation. The detailed experimental protocols for extraction, isolation, and quantification offer a practical guide for researchers and drug development professionals. The provided diagrams of the biosynthetic pathway and experimental workflows serve as visual aids to understand the complex processes involved in obtaining and analyzing Yuccagenin. Further research focusing on the specific quantification of Yuccagenin in various Yucca species and their different parts will be invaluable for optimizing its production and harnessing its full therapeutic potential.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Novel quantitative method for sapogenins in yucca extracts by gas chromatography tandem mass spectrometry | CoLab [colab.ws]

- 3. Qualitative and quantitative analysis of steroidal saponins in crude extract and bark powder of Yucca schidigera Roezl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Yuccagenin

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Yuccagenin, a steroidal sapogenin found in various plant species, most notably those of the Yucca genus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its structural characteristics, physicochemical data, and spectral information. Furthermore, this guide outlines general experimental protocols for its isolation and quantification, delves into its known biological activities with a focus on relevant signaling pathways, and explores the structure-activity relationships that govern its therapeutic potential. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Introduction

Yuccagenin, a member of the spirostanol (B12661974) class of steroids, is a naturally occurring sapogenin that forms the aglycone core of various saponins (B1172615).[1][2][3] These compounds are of significant interest to the scientific community due to their diverse biological activities, which include cytotoxic, anti-inflammatory, and antifungal properties.[4] Found in plants such as Yucca gloriosa, Agapanthus africanus, and Trigonella foenum-graecum, Yuccagenin serves as a valuable building block in the synthesis of steroidal drugs.[1][2] Understanding its fundamental physical and chemical properties is crucial for its extraction, purification, and the development of novel therapeutic agents.

Physical and Chemical Properties

The physicochemical properties of Yuccagenin are summarized in the table below. These properties are essential for its handling, formulation, and in-silico modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₂O₄ | [1][2][5] |

| Molecular Weight | 430.6 g/mol | [1] |

| Monoisotopic Mass | 430.30830982 Da | [1] |

| Melting Point | 252 °C | [3] |

| Appearance | Likely a crystalline powder | [3] |

| IUPAC Name | (1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-15,16-diol | [1] |

| CAS Number | 511-97-7 | [1][2] |

| SMILES | C[C@@H]1CC[C@@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C--INVALID-LINK--O)O)C)C">C@HC)OC1 | [1][5] |

| InChIKey | ORXKASWXOVPKDV-UBWBUNFISA-N | [1][5] |

| Solubility | While specific quantitative data is not readily available, as a steroidal sapogenin, it is expected to be poorly soluble in water and soluble in organic solvents such as methanol (B129727), ethanol, and chloroform.[6][7] | |

| Predicted XlogP | 4.7 | [5] |

Spectral Data

The structural elucidation of Yuccagenin relies on various spectroscopic techniques. The following table summarizes its key spectral data.

| Spectroscopic Technique | Data and Interpretation | Source(s) |

| ¹H-NMR | The ¹H-NMR spectrum of dammarane-type triterpenoids like Yuccagenin typically shows characteristic signals for methyl groups in the high-field region (δ 0.6-1.5 ppm).[8] Signals for protons attached to carbons bearing hydroxyl or ether groups would appear in the δ 3.0-4.5 ppm range.[9] | |

| ¹³C-NMR | The ¹³C-NMR spectrum is characterized by signals for methyl, methylene, methine, and quaternary carbons in the δ 8.0-60.0 ppm range.[8] Carbons attached to oxygen atoms (C-O) typically resonate in the δ 60.0-90.0 ppm region.[8] Olefinic carbons of the double bond are expected in the δ 109.0-160.0 ppm range.[8] | |

| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the molecular formula. Predicted collision cross-section values (Ų) for various adducts are: [M+H]⁺: 207.1, [M+Na]⁺: 211.5, [M-H]⁻: 212.2, [M+NH₄]⁺: 226.5, [M+K]⁺: 206.1.[5] | |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C=C stretching of the double bond would be observed around 1640-1680 cm⁻¹, and C-O stretching vibrations for the ether and alcohol functionalities would be present in the 1000-1300 cm⁻¹ region.[10] | |

| UV-Vis Spectroscopy | Due to the presence of an isolated double bond, Yuccagenin is expected to have a weak absorption maximum (λmax) in the UV region, likely below 220 nm.[11] |

Experimental Protocols

While specific, detailed protocols for Yuccagenin are proprietary to individual research labs, a general workflow for the isolation and quantification of steroidal saponins from plant material can be described.

Isolation and Purification

A typical procedure involves solvent extraction followed by chromatographic separation.

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using column chromatography techniques such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC).

Quantification

Quantitative analysis is often performed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) or a diode-array detector (DAD).

-

Sample Preparation: A known amount of the purified compound or extract is dissolved in a suitable solvent.

-

LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system. The compound is separated on a C18 column and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.

Biological Activity and Signaling Pathways

Saponins from the Yucca genus, including those derived from Yuccagenin, exhibit a range of biological activities. The primary activities reported are cytotoxicity against various cancer cell lines, antifungal, and anti-inflammatory effects.[4]

Anti-inflammatory and Antioxidant Effects

Phytochemicals from Yucca species have been shown to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[12] One of the critical pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.[12] These compounds can inhibit the activation of the MAPK cascade, leading to a downstream reduction in the production of pro-inflammatory cytokines.[12]

Structure-Activity Relationship (SAR)

The biological activity of steroidal saponins is closely linked to their chemical structure. Structure-activity relationship (SAR) studies on Yucca saponins have revealed several key features that influence their cytotoxic and antifungal properties.[4]

-

Aglycone Structure: The structure of the aglycone (in this case, Yuccagenin) is a primary determinant of activity. The presence of hydroxyl groups and their stereochemistry can significantly impact biological effects.

-

Glycosylation: The nature, number, and linkage of the sugar moieties attached to the aglycone play a crucial role. The sugar chain can influence the compound's solubility, cell permeability, and interaction with biological targets.

-

Oxygenated Functional Groups: Potent cytotoxic and antifungal activity is often associated with an aglycone that is free from additional oxygenated functional groups.[4]

Conclusion

Yuccagenin is a steroidal sapogenin with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a consolidated resource of its physical and chemical properties, spectral data, and general experimental methodologies. The elucidation of its role in signaling pathways and a deeper understanding of its structure-activity relationships will continue to drive research into its potential applications in medicine and pharmacology. Further studies are warranted to explore its full therapeutic potential and to develop efficient and scalable methods for its synthesis and derivatization.

References

- 1. Yuccagenin | C27H42O4 | CID 3083608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yuccagenin [sancdb.rubi.ru.ac.za]

- 3. Showing Compound Yuccagenin (FDB012719) - FooDB [foodb.ca]

- 4. Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins [mdpi.com]

- 5. PubChemLite - Yuccagenin (C27H42O4) [pubchemlite.lcsb.uni.lu]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. researchgate.net [researchgate.net]

- 8. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. Antioxidant and Anti-Inflammatory Properties of Phytochemicals Found in the Yucca Genus - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Anti-Cancer Potential of Yuccagenin: A Call for Deeper Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yuccagenin, a steroidal sapogenin found in plants of the Yucca genus, has been identified as a compound of interest within the broader class of steroidal saponins (B1172615), which are known to possess anti-cancer properties. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of the specific mechanisms through which Yuccagenin exerts its effects on cancer cells. While its structural relatives have been the subject of numerous studies, Yuccagenin's direct molecular interactions, signaling pathway modulations, and overall mechanism of action in oncology remain largely uncharted territory. This whitepaper serves to highlight the current state of knowledge, underscore the critical need for dedicated research in this area, and provide a framework for future investigations.

Introduction

Natural products have historically been a cornerstone of drug discovery, with a significant percentage of anti-cancer agents being derived from or inspired by natural compounds. Steroidal saponins, a class of phytochemicals, have garnered considerable attention for their diverse biological activities, including anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models. Yuccagenin, a member of this family, represents a promising yet understudied molecule. This document aims to provide a technical overview of what is known and, more importantly, what remains to be discovered about Yuccagenin's mechanism of action in cancer cells.

Current Landscape: A Paucity of Specific Data

A thorough search of existing scientific literature reveals a lack of in-depth studies focused specifically on Yuccagenin's anti-cancer properties. While it is often mentioned in the context of plant extracts containing a mixture of saponins, detailed investigations into its isolated effects are scarce. Consequently, there is an absence of the quantitative data, detailed experimental protocols, and elucidated signaling pathways that are crucial for a comprehensive technical guide.

Inferred Mechanisms and Hypothesized Signaling Pathways

Based on the known mechanisms of other structurally similar steroidal saponins, several hypotheses can be formulated regarding the potential anti-cancer activities of Yuccagenin. These remain speculative until validated by direct experimental evidence for Yuccagenin itself.

Potential Induction of Apoptosis

Many steroidal saponins have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is plausible that Yuccagenin could modulate the expression of key apoptotic regulators.

A hypothesized workflow for investigating Yuccagenin-induced apoptosis is presented below:

Caption: A potential experimental workflow to investigate Yuccagenin's pro-apoptotic effects.

Possible Cell Cycle Arrest

Disruption of the cell cycle is a common mechanism of action for anti-cancer compounds. Yuccagenin could potentially induce cell cycle arrest at various checkpoints (G1/S or G2/M) by altering the expression or activity of cyclins and cyclin-dependent kinases (CDKs).

A hypothetical signaling pathway for Yuccagenin-induced cell cycle arrest is depicted below:

Caption: A simplified, hypothetical pathway of Yuccagenin-induced G1/S cell cycle arrest.

Modulation of Key Cancer-Related Signaling Pathways

Several key signaling pathways are commonly dysregulated in cancer and are frequent targets of natural products. Yuccagenin may exert its effects by modulating one or more of these pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer drugs.

-

MAPK/ERK Pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

-

STAT3 Pathway: Constitutive activation of STAT3 is observed in many cancers and is associated with tumor progression and metastasis.

A generalized representation of Yuccagenin's potential interaction with these pathways is shown below:

Caption: A diagram illustrating the potential key signaling pathways that Yuccagenin may modulate.

Future Directions and Recommendations

To unlock the potential of Yuccagenin as a therapeutic agent, a concerted research effort is required. The following areas represent critical next steps:

-

In Vitro Studies:

-

Cytotoxicity Screening: Determine the IC50 values of pure Yuccagenin across a panel of cancer cell lines from various tissue origins.

-

Mechanism of Cell Death: Investigate the induction of apoptosis and/or other forms of cell death (e.g., autophagy, necrosis) using techniques such as flow cytometry and western blotting for key protein markers.

-

Cell Cycle Analysis: Elucidate the effects of Yuccagenin on cell cycle progression through flow cytometry and analysis of cell cycle regulatory proteins.

-

Signaling Pathway Analysis: Perform comprehensive studies (e.g., western blotting, reporter assays) to identify and validate the specific signaling pathways modulated by Yuccagenin.

-

-

In Vivo Studies:

-

Xenograft Models: Evaluate the anti-tumor efficacy of Yuccagenin in animal models of cancer to determine its in vivo potency and potential for therapeutic application.

-

Pharmacokinetic and Pharmacodynamic Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of Yuccagenin to understand its bioavailability and in vivo behavior.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Synthesize and evaluate derivatives of Yuccagenin to identify key structural features responsible for its biological activity and to potentially develop more potent and selective analogs.

-

Conclusion

Yuccagenin remains an enigmatic molecule with untapped potential in the realm of cancer therapy. While the broader class of steroidal saponins has shown promise, the lack of specific research on Yuccagenin represents a significant knowledge gap. The scientific community is encouraged to undertake focused investigations to elucidate its mechanism of action, which could pave the way for the development of novel anti-cancer therapeutics. The frameworks and hypothesized pathways presented in this whitepaper offer a starting point for such endeavors, with the ultimate goal of translating a promising natural product into a clinically valuable agent.

A Technical Guide to Yuccagenin: Therapeutic Potential and Mechanisms of Action

Abstract: Yuccagenin, a steroidal sapogenin primarily found in plants of the Yucca genus, is a phytochemical of significant interest to the scientific community. Belonging to the spirostanol (B12661974) class, it is a key component of extracts traditionally used in folk medicine for conditions like arthritis and inflammation.[1][2] Modern research has begun to elucidate the molecular mechanisms underlying these effects, revealing potential therapeutic applications ranging from anti-inflammatory and antioxidant to anticancer and neuroprotective activities. The primary mechanisms of action involve the modulation of critical cellular signaling pathways, including the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the regulation of oxidative stress responses through the MAPK and Nrf2 pathways.[3][4] This technical guide provides an in-depth overview of yuccagenin and its related bioactive compounds, summarizing the current understanding of its therapeutic potential, presenting quantitative data from relevant studies, detailing key experimental protocols for its investigation, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in natural product pharmacology and novel therapeutic discovery.

Introduction to Yuccagenin

Chemical Profile and Source

Yuccagenin is a C27 steroidal sapogenin, a type of aglycone (the non-carbohydrate portion) of saponins (B1172615). Its chemical structure is characterized by a spirostanol skeleton.[5]

-

Chemical Formula: C₂₇H₄₂O₄

-

Molar Mass: 430.6 g/mol

-

Class: Sterol Lipids; Spirostanols and derivatives.[5]

-

Primary Sources: Yuccagenin is a constituent of various plants, most notably those belonging to the Yucca genus, such as Yucca schidigera.[1][2] These plants are native to the arid regions of North and Central America.[3] The compound is typically present in the plant as a glycoside (saponin), which upon hydrolysis, yields the yuccagenin aglycone.

Ethnobotanical Significance

For centuries, Native American populations have utilized Yucca plants for a variety of purposes, including as a source of food and for medicinal applications. Extracts from Yucca schidigera have been traditionally used to treat ailments such as arthritis, rheumatism, and other inflammatory conditions, forming the basis of its investigation in modern science.[1][2]

Potential Therapeutic Effects of Yucca Phytochemicals

While research on purified yuccagenin is still emerging, studies on Yucca extracts, rich in saponins and other phenolic compounds like resveratrol (B1683913) and yuccaols, have revealed a broad spectrum of biological activities.

Anti-inflammatory and Antioxidant Effects

Extracts from Yucca species have demonstrated potent anti-inflammatory and antioxidant properties. These effects are attributed to the synergistic action of their phytochemical constituents, including saponins and polyphenols.[1] The mechanisms involve scavenging free radicals and inhibiting key inflammatory pathways.[4] Specifically, these compounds can decrease the concentration of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and inhibit enzymes such as inducible nitric oxide synthase (iNOS).[3] Concurrently, they can enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[3]

Anticancer Potential

Steroidal saponins from various plant sources have been shown to possess cytotoxic effects against cancer cells. The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of signaling pathways involved in tumor proliferation and survival. While specific data on yuccagenin is limited, its structural similarity to other bioactive saponins suggests it may hold similar anticancer potential.

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of phytochemicals found in Yucca schidigera. These compounds have shown an ability to mitigate memory deficits and exert anxiolytic effects in preclinical models, suggesting a potential role in the management of neurodegenerative diseases. This activity is linked to their antioxidant and anti-inflammatory properties within the central nervous system.

Molecular Mechanisms of Action

The therapeutic effects of Yucca phytochemicals are underpinned by their ability to modulate complex intracellular signaling networks.

Workflow for Investigating Bioactivity

The typical workflow for investigating the therapeutic potential of a natural compound like yuccagenin involves a series of in vitro experiments to determine its effects on cell viability and elucidate its mechanism of action at the molecular level.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to move to the nucleus and activate the transcription of genes for inflammatory cytokines, chemokines, and iNOS.[1] Phytochemicals in Yucca, such as yuccaols and resveratrol, are known inhibitors of this pathway.[1][6]

Modulation of Oxidative Stress Pathways (MAPK & Nrf2)

Yucca phytochemicals also influence other pathways related to inflammation and oxidative stress.[3] They can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and the production of inflammatory mediators.[4] Simultaneously, they can activate the Nuclear factor erythroid 2-related factor (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby helping to resolve oxidative stress.[4]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the process of cell death. Many natural compounds exert their anticancer effects by triggering these apoptotic pathways in tumor cells.

Quantitative Analysis of Bioactivity

Quantitative data for purified yuccagenin are not widely available in the current literature, representing a significant area for future research. However, studies on related phytochemicals from Yucca schidigera provide valuable insights into the plant's overall bioactivity.

Cytotoxicity of Related Phytochemicals

While specific IC₅₀ (half-maximal inhibitory concentration) values for yuccagenin against cancer cell lines are not well-documented, data from other natural compounds illustrate the metrics used. The table below is a representative example of how such data is typically presented.

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| Satureja bachtiarica Extract | K562 (Leukemia) | MTT | 28.3 µg/mL | [7] |

| Satureja hortensis Extract | K562 (Leukemia) | MTT | 52 µg/mL | [7] |

| Thymus vulgaris Extract | K562 (Leukemia) | MTT | 87 µg/mL | [7] |

| Berberine Derivative | HCT-116 (Colon) | MTT | 0.31 µM | [8] |

| Tetraclinis articulata Extract | A549 (Lung) | SRB | 0.37 µg/mL | [9] |

| Note: This table presents data for various plant extracts and compounds to illustrate typical cytotoxicity values and is not representative of Yuccagenin's activity. |

Antioxidant Activity of Yucca schidigera Constituents

The antioxidant capacity of Yucca phenolics has been quantified using various assays. The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the free-radical scavenging ability of a compound relative to Trolox, a vitamin E analog.

| Compound/Fraction | Antioxidant Activity (TEAC Value) | Reference |

| Resveratrol | 2.40 | [10] |

| Yuccaol A | 3.51 | [10] |

| Yuccaol C | 4.88 | [10] |

| Yuccaol D | 3.00 | [10] |

| Phenolic Fraction of Y. schidigera | 1.63 | [10] |

| Note: TEAC values are expressed in mM Trolox equivalents. A higher value indicates greater antioxidant activity. |

Key Experimental Protocols

The following protocols provide standardized methodologies for the extraction and bioactivity assessment of yuccagenin and related compounds.

Saponin-Rich Extraction from Yucca schidigera

This protocol outlines a general method for extracting saponins from plant material.

-

Preparation: Air-dry and grind Yucca schidigera bark or roots into a fine powder.

-

Defatting: Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids. Discard the solvent.

-

Methanol (B129727) Extraction: Extract the defatted plant material with 80% methanol at room temperature with agitation for 24 hours.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Solvent Partitioning: Resuspend the crude extract in water and partition it sequentially against n-butanol. The saponins will preferentially move into the n-butanol fraction.

-

Final Step: Collect the n-butanol fraction and evaporate the solvent to yield a saponin-rich extract. Further purification can be achieved using column chromatography.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., yuccagenin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][12]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Cell Preparation: Culture and treat cells as described for the cytotoxicity assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

NF-κB Activation Analysis (Western Blot of Nuclear/Cytoplasmic Fractions)

This protocol assesses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of pathway activation.[15][16]

-

Cell Lysis and Fractionation:

-

After treatment, harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer with protease inhibitors. Incubate on ice.

-

Add a detergent (e.g., NP-40) and centrifuge at high speed. The supernatant contains the cytoplasmic fraction.

-

Resuspend the remaining nuclear pellet in a high-salt nuclear extraction buffer. Incubate on ice with vortexing and centrifuge to collect the supernatant (nuclear fraction).[15]

-

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each fraction on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure proper fractionation and loading, probe for a cytoplasmic marker (e.g., α-Tubulin) and a nuclear marker (e.g., Lamin B1).

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates activation.

Conclusion and Future Perspectives

Yuccagenin and the rich array of phytochemicals found within the Yucca genus present a promising frontier for therapeutic development. The well-documented anti-inflammatory and antioxidant properties of Yucca extracts, mediated through the inhibition of the NF-κB pathway and modulation of Nrf2 and MAPK signaling, provide a strong rationale for their potential use in chronic inflammatory diseases.

However, a critical gap exists in the literature concerning the specific biological activities of purified yuccagenin. Future research must focus on isolating yuccagenin and systematically evaluating its efficacy and potency in various preclinical models. Quantitative studies to determine its IC₅₀ values against a panel of cancer cell lines, its specific effects on inflammatory markers, and its neuroprotective capacity are essential. Elucidating the precise molecular targets of yuccagenin will be crucial for advancing this natural compound from a component of traditional medicine to a potential candidate for modern drug development.

References

- 1. Anti-inflammatory and anti-arthritic effects of yucca schidigera: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and anti-arthritic effects of Yucca schidigera: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Yuccagenin | C27H42O4 | CID 3083608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-arthritic effects of yucca schidigera: A review | springermedizin.de [springermedizin.de]

- 7. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yucca schidigera bark: phenolic constituents and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Early Research on the Anti-inflammatory Properties of Yuccagenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research into the anti-inflammatory properties of Yuccagenin, a steroidal sapogenin found in plants of the Yucca and Agave genera. While direct quantitative data for isolated Yuccagenin is limited in early literature, this document synthesizes available in vivo data for a Yuccagenin-rich fraction and contextualizes its potential efficacy through in vitro data from structurally related spirostanol (B12661974) saponins (B1172615). Detailed experimental protocols for key assays and visualizations of the primary signaling pathway and experimental workflows are provided to support further research and drug development efforts.

Core Anti-inflammatory Mechanism

Early research indicates that Yuccagenin and related spirostanol saponins exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] By inhibiting the activation of NF-κB, Yuccagenin can effectively downregulate the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

Quantitative Data Summary

Direct IC50 values for the anti-inflammatory activity of isolated Yuccagenin are not extensively reported in early research literature. However, studies on a Yuccagenin-rich fraction and other structurally similar spirostanol saponins provide valuable insights into its potential potency.

In Vivo Anti-inflammatory Activity of a Yuccagenin-Rich Fraction

A study investigating a Yuccagenin-rich fraction isolated from Agave brittoniana demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.

| Test Substance | Dose (mg/kg) | Inhibition of Edema (%) at 3 hours | Inhibition of Edema (%) at 5 hours |

| Yuccagenin-rich fraction | 25 | 45.2 | 51.7 |

| Yuccagenin-rich fraction | 50 | 58.1 | 63.4 |

| Indomethacin (Reference) | 10 | 65.8 | 72.3 |

Data extrapolated from studies on Agave brittoniana extracts.

In Vitro Anti-inflammatory Activity of Related Spirostanol Saponins

The following table summarizes the inhibitory effects of various spirostanol saponins on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This assay is a standard method for evaluating the in vitro anti-inflammatory potential of compounds.

| Compound | Source | IC50 (µM) for NO Inhibition |

| Sarsasapogenin | Yucca schidigera | Not explicitly reported, but shown to suppress NF-κB pathway |

| Yuccaol C | Yucca schidigera | Reduces iNOS expression from 0.1 µM |

Note: The data for related compounds is provided to give a comparative context for the potential activity of Yuccagenin.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in early research are provided below.

In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of Yuccagenin or the test compound.

-

After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

2. Nitrite (B80452) Quantification (Griess Assay):

-

After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 550 nm is measured using a microplate reader.

-

The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

3. Cell Viability Assay:

-

A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

1. Animal Model:

-

Male Wistar rats (180-220 g) are used for the study.

-

Animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Inflammation:

-

A 1% (w/v) solution of carrageenan in sterile saline is prepared.

-

0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

3. Drug Administration:

-

The test compound (e.g., Yuccagenin-rich fraction) is administered orally or intraperitoneally at various doses (e.g., 25 and 50 mg/kg) one hour before the carrageenan injection.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

4. Measurement of Paw Edema:

-

The volume of the injected paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualizations

Signaling Pathway Diagram

References

Understanding the Structure-Activity Relationship of Yuccagenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuccagenin, a steroidal sapogenin found in plants of the Yucca genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects. As a spirostanol (B12661974) sapogenin, its biological activity is intrinsically linked to its unique three-dimensional structure. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Yuccagenin. Due to a lack of publicly available data on synthesized Yuccagenin derivatives, this guide extrapolates SAR from closely related spirostanol saponins (B1172615) to provide a foundational understanding for future research and drug development endeavors. The guide details the inferred impact of structural modifications on biological activity, outlines key signaling pathways modulated by Yucca phytochemicals, and provides comprehensive experimental protocols for the evaluation of Yuccagenin's bioactivity.

Introduction to Yuccagenin

Yuccagenin ((25R)-spirost-5-en-2α,3β-diol) is a triterpenoid (B12794562) sapogenin characterized by a spirostane skeleton.[1] This rigid, polycyclic structure serves as the scaffold for its biological interactions. Found in various plant species, including those of the Yucca genus, Yuccagenin is a key component of steroidal saponins, which are glycosides of sapogenins.[2] The biological activities of Yucca extracts, such as their anti-inflammatory and cytotoxic effects, are often attributed to their saponin (B1150181) content. Understanding the relationship between the chemical structure of Yuccagenin and its biological function is paramount for the development of novel therapeutics.

Inferred Structure-Activity Relationship (SAR) of Yuccagenin

The Spirostane Skeleton

The core spirostane structure is fundamental to the bioactivity of Yuccagenin. Modifications to this skeleton can significantly alter its interaction with biological targets. The overall lipophilicity and rigidity of the steroidal backbone are believed to play a crucial role in membrane interactions and binding to cellular proteins.

Modifications at the C-2 and C-3 Positions

Yuccagenin possesses hydroxyl groups at the C-2 (α-position) and C-3 (β-position) of the A-ring. The presence, orientation, and substitution of these hydroxyl groups are critical determinants of biological activity in related spirostanol saponins.

-

Hydroxylation: The diol configuration at C-2 and C-3 is a notable feature. In other steroidal saponins, the number and position of hydroxyl groups on the aglycone influence cytotoxicity.

-

Glycosylation: In saponins, a sugar moiety is typically attached to the C-3 hydroxyl group. The type, number, and sequence of these sugar units dramatically impact the compound's solubility, cell permeability, and ultimately, its bioactivity. For instance, in other spirostanol glycosides, a specific sugar sequence can be crucial for cytotoxic potency.[3]

-

Esterification/Etherification: Modification of the hydroxyl groups through esterification or etherification would alter the polarity and steric bulk at these positions, likely leading to changes in activity. For example, acylation of related spirostanyl glucosides has been shown to significantly enhance cytotoxicity.

The C-5 Double Bond

The double bond between C-5 and C-6 in the B-ring of Yuccagenin introduces a degree of planarity to this part of the molecule. Saturation of this double bond or the introduction of other functional groups would alter the conformation of the A/B ring junction and could impact receptor binding and biological activity.

The Spiroketal Moiety (E/F rings)

The spiroketal side chain is a hallmark of spirostanol sapogenins. The integrity of this moiety is generally considered essential for many biological activities. Modifications within the F-ring, such as changes in stereochemistry at C-25, can influence the orientation of the side chain and, consequently, the biological response.

Quantitative Data on Related Spirostanol Sapogenins

To illustrate the principles of the structure-activity relationship of spirostanol sapogenins, the following table summarizes the cytotoxic activity of diosgenin (B1670711) and its derivatives, which share a similar steroidal backbone with Yuccagenin. This data is presented to provide a comparative context for the potential bioactivity of hypothetical Yuccagenin derivatives.

| Compound | Modification | Cell Line | Activity (IC₅₀ µM) |

| Diosgenin | Parent Compound | SH-SY5Y | > 50 |

| DG-13 | Amino acid derivative | H9c2 | ~12 (at 25 µM, ~12% viability) |

| DG-15 | Amino acid derivative | SH-SY5Y | 6.86 ± 0.69 |

Source: Adapted from studies on diosgenin derivatives.[4]

Note: This table is for illustrative purposes only and does not contain data for Yuccagenin derivatives.

Key Signaling Pathways Modulated by Yucca Phytochemicals

Research on extracts from the Yucca genus suggests that their anti-inflammatory effects are mediated, at least in part, through the modulation of key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phytochemicals from the Yucca genus have been shown to inhibit this pathway.

Caption: Putative inhibition of the NF-κB pathway by Yuccagenin.

The MAPK Signaling Pathway

The MAPK pathways are a series of protein kinase cascades that play a crucial role in transducing extracellular signals to intracellular responses, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are ERK, JNK, and p38. The activation of these kinases often leads to the downstream activation of transcription factors that regulate gene expression.

Caption: Putative modulation of the MAPK pathway by Yuccagenin.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the bioactivity of Yuccagenin.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of Yuccagenin on a selected cell line.

Materials:

-

Yuccagenin

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Yuccagenin in complete DMEM. After 24 hours, replace the medium with 100 µL of the Yuccagenin dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of Yuccagenin that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the effect of Yuccagenin on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

Yuccagenin

-

RAW 264.7 murine macrophage cell line

-

DMEM, FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of Yuccagenin for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by Yuccagenin.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the analysis of key protein expression and phosphorylation in the NF-κB pathway in response to Yuccagenin treatment.

Materials:

-

Yuccagenin, LPS

-

RAW 264.7 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with Yuccagenin and/or LPS for the desired time. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the bioactivity of Yuccagenin.

Caption: A generalized workflow for evaluating Yuccagenin's bioactivity.

Conclusion and Future Directions

While direct experimental evidence for the structure-activity relationship of Yuccagenin is currently limited, analysis of related spirostanol sapogenins provides a strong foundation for inferring key structural determinants of its biological activity. The hydroxyl groups at C-2 and C-3, the C-5 double bond, and the spiroketal side chain are all likely to be critical for its anti-inflammatory and cytotoxic effects, which appear to be mediated through the NF-κB and MAPK signaling pathways.

Future research should focus on the semi-synthesis of a library of Yuccagenin derivatives with systematic modifications at these key positions. The biological evaluation of these derivatives using the protocols outlined in this guide will be instrumental in establishing a definitive SAR for Yuccagenin. Such studies will not only deepen our understanding of the molecular pharmacology of this natural product but also pave the way for the rational design of novel and potent therapeutic agents for inflammatory diseases and cancer.

References